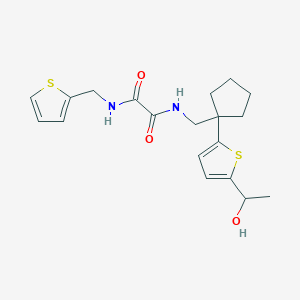
N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique oxalamide structure characterized by:
- Molecular Formula : C21H26N2O3S
- Molecular Weight : 418.57 g/mol
- Functional Groups : Hydroxyethyl, thiophene rings, and cyclopentyl groups.
These structural elements contribute to its solubility and reactivity, which are critical for its biological activity and potential pharmacological applications.
The exact mechanism of action for this compound remains to be fully elucidated. However, studies on related compounds indicate possible interactions with:
- Receptors : Potential binding to cannabinoid receptors has been suggested, which could modulate pain perception and inflammation.
- Enzymatic Pathways : Inhibition of specific enzymes involved in inflammatory processes may contribute to its therapeutic effects .
Synthesis Pathway
The synthesis of this compound involves several key steps:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Cyclopentyl Group Introduction : Achieved through cyclization reactions.
- Oxalamide Linkage Creation : Formed by coupling the thiophene and cyclopentyl moieties through oxalamide linkages.
Careful control of reaction conditions is crucial to optimize yield and purity .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various oxalamides, including those structurally similar to this compound. Results indicated significant activity against Gram-positive bacteria, suggesting a potential therapeutic role in treating infections .
Case Study 2: Anticancer Potential
Another study focused on the anticancer effects of oxalamides, highlighting their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways, indicating that this compound could similarly affect cancer cells.
科学研究应用
Key Steps in Synthesis:
- Formation of Thiophene Derivatives : The synthesis begins with the preparation of thiophene derivatives, which are crucial for the compound's biological properties.
- Cyclopentyl Substitution : Incorporating cyclopentyl groups enhances the compound's lipophilicity, potentially improving its bioavailability.
- Oxalamide Linkage : The oxalamide structure is significant for its stability and reactivity, influencing the compound's interaction with biological targets.
Biological Activities
N1-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits several promising biological activities:
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit specific proteins involved in cancer progression, particularly those associated with SMYD (SET and MYND domain-containing proteins). This inhibition could lead to reduced tumor growth and metastasis .
- Neuroprotective Effects : Research indicates that thiophene-based compounds can interact with cannabinoid receptors, potentially offering therapeutic benefits in neurodegenerative diseases .
Therapeutic Applications
The diverse chemical structure of this compound opens avenues for various therapeutic applications:
属性
IUPAC Name |
N'-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-13(22)15-6-7-16(26-15)19(8-2-3-9-19)12-21-18(24)17(23)20-11-14-5-4-10-25-14/h4-7,10,13,22H,2-3,8-9,11-12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNORLFAPRZCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













